

The Conservation and Function of HSPA8 (HSC70) Gene Homologues: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat Shock Cognate 71 kDa protein (HSC70), encoded by the HSPA8 gene, is a constitutively expressed molecular chaperone belonging to the heat shock protein 70 (HSP70) family.[1][2] Unlike its stress-inducible counterparts, HSC70 plays a crucial role in maintaining cellular homeostasis under normal physiological conditions. Its functions are diverse and essential, encompassing the folding of newly synthesized polypeptides, protein trafficking, disassembly of clathrin-coated vesicles, and selective degradation of proteins via chaperone-mediated autophagy.[2][3] Given its central role in cellular protein quality control, HSPA8 and its homologues are highly conserved across a wide range of species, from yeast to humans. This technical guide provides an in-depth overview of HSPA8 gene homologues, their quantitative expression, key experimental protocols for their study, and their involvement in critical signaling pathways.

HSPA8 Gene Homologues Across Species

The HSPA8 gene is remarkably conserved throughout evolution, reflecting its fundamental role in cellular function. The protein products of HSPA8 orthologs across different species share a high degree of sequence identity and structural similarity.

Data Presentation: Orthologs and Sequence Identity



The following table summarizes the orthologs of human HSPA8 in several key model organisms, along with their respective protein sequence identities relative to the human protein.

Species	Common Name	Gene Symbol	NCBI Protein Accession	Sequence Length (Amino Acids)	% Identity to Human HSPA8
Homo sapiens	Human	HSPA8	NP_006588.1	646	100%
Mus musculus	Mouse	Hspa8	NP_112442.2	646	99.8%
Rattus norvegicus	Rat	Нѕра8	NP_0010991 44.1	646	99.7%
Gallus gallus	Chicken	HSPA8	NP_990334.2	646	98.6%
Danio rerio	Zebrafish	hspa8	NP_571701.1	648	96.3%
Drosophila melanogaster	Fruit Fly	Hsc70-4	NP_524161.1	649	93.5%
Caenorhabdit is elegans	Nematode	hsp-1	NP_505031.1	642	87.2%
Saccharomyc es cerevisiae	Budding Yeast	SSA1	NP_010998.1	642	72.8%

Note: Sequence identities were calculated based on pairwise protein alignments with human HSPA8.

Quantitative Data: Gene Expression

The expression of HSPA8 is generally ubiquitous across tissues, consistent with its role as a housekeeping chaperone. However, expression levels can vary between tissues. The following table presents a summary of HSPA8 RNA expression levels in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.



Tissue	Normalized RNA Expression (TPM)		
Brain - Cerebellum	450.5		
Brain - Cortex	443.0		
Heart - Left Ventricle	380.2		
Kidney - Cortex	352.5		
Liver	320.8		
Lung	365.1		
Muscle - Skeletal	290.7		
Spleen	410.3		
Testis	395.6		

TPM: Transcripts Per Million. Data is illustrative and represents approximate mean expression levels.[4]

Expression of Hsc70 has also been shown to be modulated in response to cellular stress in various organisms. For instance, in the bumblebee Bombus terrestris, thermal stress leads to a significant increase in Hsc70 expression.[5] Similarly, in the fish species Squalius torgalensis, exposure to higher temperatures results in a significant increase in hsc70 mRNA expression.[6]

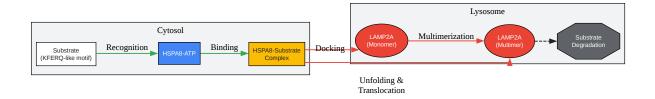
Key Signaling Pathways Involving HSPA8

HSPA8 is a central player in several critical cellular pathways. Its chaperone activity is integral to the regulation of protein turnover and vesicular trafficking.

Chaperone-Mediated Autophagy (CMA)

In CMA, cytosolic proteins containing a KFERQ-like motif are selectively targeted for lysosomal degradation. HSPA8 recognizes and binds to these substrate proteins, delivering them to the lysosomal membrane protein LAMP2A for translocation into the lysosome.[3]



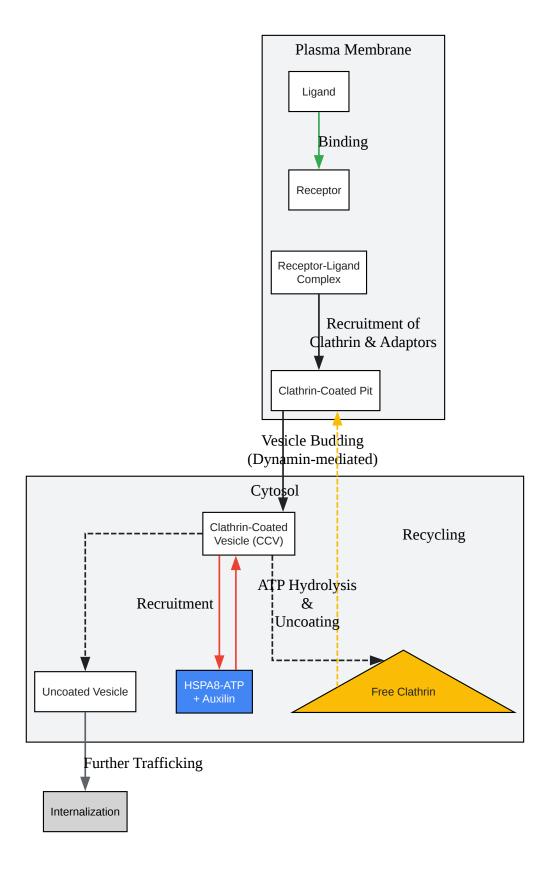


Chaperone-Mediated Autophagy Pathway

Clathrin-Mediated Endocytosis (CME)

HSPA8 plays a crucial role in the uncoating of clathrin-coated vesicles (CCVs). In an ATP-dependent manner, and with the help of co-chaperones like auxilin, HSPA8 disassembles the clathrin coat from newly formed vesicles, allowing the clathrin to be recycled for subsequent rounds of endocytosis.[7][8]





Clathrin-Mediated Endocytosis Pathway



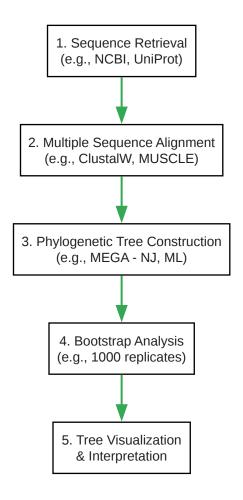
Experimental ProtocolsPhylogenetic Analysis of the HSPA8 Gene Family

This protocol outlines the steps to generate a phylogenetic tree to visualize the evolutionary relationships between HSPA8 homologues.[9][10][11]

- Sequence Retrieval: Obtain protein sequences of HSPA8 homologues from various species of interest from databases such as NCBI GenBank or UniProt.
- Multiple Sequence Alignment (MSA):
 - Use a multiple sequence alignment tool like ClustalW or MUSCLE to align the retrieved protein sequences.
 - The alignment is crucial for identifying conserved regions and calculating evolutionary distances.
- Phylogenetic Tree Construction:
 - Input the aligned sequences into a phylogenetic analysis software package such as MEGA (Molecular Evolutionary Genetics Analysis).
 - Choose a tree-building method. Common methods include:
 - Neighbor-Joining (NJ): A distance-based method that is computationally fast.
 - Maximum Likelihood (ML): A character-based method that evaluates the likelihood of the data given a specific evolutionary model.
 - Bayesian Inference (BI): A probabilistic method that uses a Markov chain Monte Carlo approach to find the most probable tree.
 - Select an appropriate substitution model (e.g., JTT, WAG) that best fits the data.
 - Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.
- Tree Visualization and Interpretation:



- Visualize the generated tree using the software's built-in tools or a dedicated tree viewer.
- Interpret the branching patterns to infer evolutionary relationships. The bootstrap values on the nodes indicate the confidence in the branching.



Phylogenetic Analysis Workflow

Co-Immunoprecipitation (Co-IP) to Identify HSPA8 Interacting Proteins

This protocol describes a general workflow for identifying proteins that interact with HSPA8 in a cellular context.[12][13]

- Cell Lysis:
 - Harvest cultured cells expressing the protein of interest.



- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

Immunoprecipitation:

- Pre-clear the cell lysate by incubating with protein A/G-coupled beads to reduce nonspecific binding.
- Incubate the pre-cleared lysate with a primary antibody specific to HSPA8 overnight at 4°C with gentle rotation.
- Add protein A/G-coupled beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.

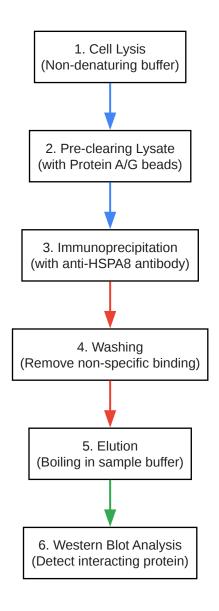
Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

• Elution:

- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analysis by Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody against the suspected interacting protein,
 followed by an HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescence detection system.





Co-Immunoprecipitation Workflow

Identification of HSPA8 Interactors by Mass Spectrometry

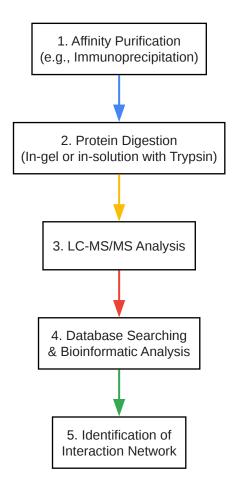
This protocol outlines the general steps for a large-scale identification of HSPA8-interacting proteins using mass spectrometry.[14][15][16]

- Affinity Purification (AP):
 - Perform an immunoprecipitation as described in the Co-IP protocol, but on a larger scale to obtain sufficient protein for mass spectrometry analysis.



- Alternatively, use a tagged version of HSPA8 (e.g., FLAG-HSPA8, HA-HSPA8) for a more specific pulldown.
- Elution and In-gel or In-solution Digestion:
 - Elute the protein complexes from the beads.
 - Separate the proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue). Excise the entire protein lane or specific bands for in-gel digestion with trypsin.
 - Alternatively, perform an in-solution digestion of the eluted proteins with trypsin.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - Analyze the resulting peptide mixture by LC-MS/MS. The peptides are first separated by liquid chromatography based on their hydrophobicity.
 - The separated peptides are then ionized and analyzed by the mass spectrometer. The
 mass-to-charge ratio of the peptides is measured (MS1 scan), and then selected peptides
 are fragmented to produce tandem mass spectra (MS2 scan).
- Data Analysis:
 - Use a database search engine (e.g., Mascot, Sequest) to search the generated tandem mass spectra against a protein sequence database.
 - The search results will provide a list of identified proteins that were co-purified with HSPA8.
 - Utilize bioinformatics tools to filter out non-specific binders and identify high-confidence interacting proteins.





Mass Spectrometry Workflow for Interactome Analysis

Conclusion

The HSPA8 gene and its protein product, HSC70, are highly conserved and ubiquitously expressed, underscoring their indispensable role in maintaining cellular proteostasis. This technical guide has provided a comprehensive overview of HSPA8 homologues, their expression patterns, and their involvement in fundamental cellular processes. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals investigating the multifaceted functions of this essential molecular chaperone. A thorough understanding of HSPA8's biology is critical for elucidating its role in various diseases and for the development of novel therapeutic strategies targeting cellular protein quality control mechanisms.



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